1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Triazole Ring: The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can modify the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrotriazole Derivatives: Resulting from reduction reactions.
Modified Fluorophenyl Derivatives: Produced through substitution reactions.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Biochemistry: Used as a tool compound to study enzyme inhibition and receptor binding.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Chlorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone
- 1-[4-(4-Methylphenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone
Uniqueness
1-[4-(4-Fluorophenyl)piperazino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets .
Properties
Molecular Formula |
C20H20FN5OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H20FN5OS/c21-16-6-8-17(9-7-16)24-10-12-25(13-11-24)19(27)14-28-20-22-15-26(23-20)18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
InChI Key |
UJVPGHVYVFUVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.